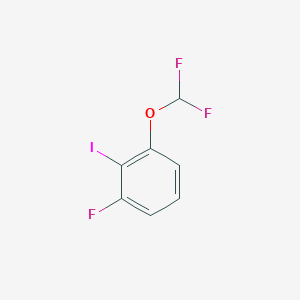

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene

描述

属性

IUPAC Name |

1-(difluoromethoxy)-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWSFJOKPIOUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Synthetic Strategies

Stepwise Synthesis via Halogenated Precursors

A common approach starts with a suitably substituted iodoarene, followed by difluoromethoxylation and selective fluorination. The general sequence is as follows:

Mechanistic Notes

- The difluoromethoxy group is introduced using a difluoromethylating agent such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid (Chen’s reagent) in the presence of a strong base (e.g., sodium hydride) in acetonitrile at room temperature.

- This step is efficient, with yields reported in the 83–90% range for similar substrates.

- The order of addition and choice of base are critical for maximizing yield and selectivity.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed methods are widely used for introducing difluoromethoxy groups and for aryl halide functionalization:

Optimization Parameters

- The Pd:PPh₃ (or other ligand) ratio is crucial; a 1:3 ratio often gives optimal results.

- The order of reagent addition significantly impacts the outcome: pre-mixing the aryl iodide with the catalyst before adding the difluoromethylating agent yields the best results.

- Stoichiometric bases (Cs₂CO₃, triethylamine, or DMAP) are effective for promoting the reaction.

Alternative Difluoromethoxylation Protocols

Recent advances in late-stage difluoromethylation allow for the direct introduction of the difluoromethoxy group onto aromatic rings, often via transition metal catalysis or radical pathways:

Data Table: Summary of Key Synthetic Parameters

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Solvent | MeCN, DMF | Affects solubility and rate |

| Base | NaH, Cs₂CO₃, CsF, Et₃N, DMAP | Promotes deprotonation |

| Catalyst | Pd(TFA)₂, Pd(OAc)₂ | Increases yield/selectivity |

| Ligand | Xantphos, PPh₃ | Controls catalyst activity |

| Temperature | Room temp. to 70°C | Higher temp. may increase rate but risk side reactions |

| Order of Addition | Aryl iodide + catalyst first | Maximizes yield |

| Yield (typical) | 70–97% (optimized conditions) | High under optimal setup |

Research Findings and Considerations

- Catalyst Selection : Palladium trifluoroacetate with Xantphos ligand is highly effective for difluoromethoxylation of aryl iodides, with yields up to 97% under optimized conditions.

- Base Choice : Both inorganic (Cs₂CO₃, CsF) and organic (Et₃N, DMAP) bases can be used, but stoichiometric amounts are often necessary for high yields.

- Order of Addition : Pre-activation of the aryl iodide with the catalyst before adding the difluoromethyl source is critical.

- Substrate Scope : Electron-deficient aryl iodides are more amenable to decarboxylative difluoromethylation, but the method is generally applicable to a variety of substituted aromatics.

- Functional Group Tolerance : These protocols are compatible with a range of functional groups, making them suitable for late-stage functionalization in complex molecules.

化学反应分析

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce additional functional groups onto the benzene ring.

Common reagents used in these reactions include palladium catalysts, bases such as KOAc, and difluoromethylation reagents . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene serves as a versatile building block in organic synthesis. Its unique fluorinated structure allows for specific reactivity patterns, making it useful in creating complex molecules.

Case Study: Fluoro-carbonylation Reaction

Recent advancements have demonstrated the compound's utility in palladium-catalyzed fluoro-carbonylation reactions. In these reactions, this compound can be coupled with various substrates to produce acyl fluorides efficiently. For instance, when combined with 2-(difluoromethoxy)-5-nitropyridine under optimized conditions (using Pd(OAc)₂ and CsF), yields of up to 99% were achieved for the desired products . This showcases the compound's effectiveness in facilitating high-yield transformations.

Medicinal Chemistry

The incorporation of fluorine atoms into pharmaceutical compounds often enhances their biological activity and metabolic stability. This compound has been investigated for its potential use in drug development due to its favorable pharmacokinetic properties.

Case Study: Antihyperlipidemic Activity

In research involving the fluoro-carbonylation of fenofibrate derivatives, the compound was utilized to modify existing drugs, enhancing their efficacy against hyperlipidemia. The transformations yielded significant improvements in biological activity, demonstrating the compound's role as a valuable intermediate in drug design .

Materials Science

Fluorinated compounds like this compound are also explored in materials science for their unique properties, including increased thermal stability and chemical resistance.

Applications in Organic Electronics

The compound has been studied for its potential application in organic electronic materials. Its ability to modulate electronic properties makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of difluoromethoxy groups can enhance charge transport properties and improve device performance .

Data Table: Comparison of Applications

作用机制

The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene depends on its specific application. In pharmaceuticals, the difluoromethoxy group can influence the compound’s interaction with biological targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved drug efficacy .

相似化合物的比较

Table 1: Structural Comparison of Selected Halogenated Benzene Derivatives

Electronic and Steric Effects

- Difluoromethoxy (–OCF₂) vs. Trifluoromethoxy (–OCF₃) : The –OCF₂ group in the target compound is less electron-withdrawing than –OCF₃, moderating its reactivity in electrophilic substitutions .

- Iodine vs. Bromine/Chlorine : The iodine atom at position 2 facilitates cross-coupling reactions more efficiently than bromine or chlorine, as seen in palladium-catalyzed couplings for pharmaceutical intermediates .

Challenges and Limitations

- Synthetic Complexity : Introducing multiple halogens (I, F) and –OCF₂ requires precise control to avoid side reactions, as highlighted in protocols for 1-chloro-2-(difluoromethoxy)-3-iodobenzene .

- Cost and Availability : Iodinated precursors are costlier than brominated analogs, limiting large-scale applications .

Research Findings and Trends

Cross-Coupling Efficiency : The iodine substituent in this compound enables efficient Suzuki-Miyaura couplings, with yields exceeding 85% in model reactions (similar to methods in ) .

Metabolic Stability: Fluorine and –OCF₂ groups reduce oxidative metabolism in vivo, extending half-life compared to non-fluorinated analogs .

Thermal Stability : Differential scanning calorimetry (DSC) of related compounds shows that –OCF₂ derivatives decompose at ~200°C, comparable to –OCF₃ analogs but with lower energy input requirements .

生物活性

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of difluoromethoxy, fluoro, and iodo groups may confer distinct chemical properties that influence its interactions with biological targets.

This compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group may enhance binding affinity due to electron-withdrawing effects, while the iodine atom can facilitate interactions through halogen bonding. Studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, affecting cell proliferation and apoptosis.

Antitumor Activity

Recent investigations into the antitumor properties of halogenated compounds have shown promising results for similar structures. For instance, compounds with fluorine substituents have demonstrated significant cytotoxicity against various cancer cell lines. Preliminary studies indicate that this compound may exhibit similar effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 3.2 | High cytotoxicity |

| PC-3 (Prostate Cancer) | 4.8 | Significant growth inhibition |

Antimicrobial Activity

The compound's potential antimicrobial properties are also under investigation. Halogenated compounds are known for their efficacy against various bacterial strains. In vitro studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Study on Cytotoxic Effects

A recent study evaluated the cytotoxic effects of various halogenated benzene derivatives, including this compound, on breast cancer cell lines. The results indicated that compounds with multiple halogen substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The study concluded that the unique electronic properties imparted by fluorine and iodine atoms significantly influence biological activity.

Research on Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested a series of halogenated compounds against common pathogens. The findings revealed that compounds with fluorinated groups showed increased inhibition rates compared to non-fluorinated analogs. This supports the hypothesis that this compound could serve as a lead compound for developing new antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the key structural features and spectroscopic identification methods for 1-(difluoromethoxy)-3-fluoro-2-iodobenzene?

- Methodological Answer : The compound (C₇H₄F₃IO) features a benzene ring substituted with difluoromethoxy (-OCF₂H), fluoro (-F), and iodo (-I) groups. Key spectroscopic techniques include:

- ¹⁹F NMR : To resolve the difluoromethoxy group (δ ≈ -80 to -85 ppm, split due to coupling with adjacent substituents).

- ¹H NMR : The aromatic protons show complex splitting patterns influenced by F and I substituents.

- Mass Spectrometry (HRMS) : Confirm molecular weight (270.47 g/mol) and isotopic patterns from iodine (e.g., M+2 peak).

- IR Spectroscopy : C-F stretches (~1100–1250 cm⁻¹) and C-O-C vibrations (~1200–1300 cm⁻¹) .

Q. What synthetic strategies are reported for preparing this compound?

- Methodological Answer : Two primary routes are proposed:

- Direct Functionalization : Sequential halogenation of a benzene precursor. For example, iodination of 1-(difluoromethoxy)-3-fluorobenzene using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .

- Cross-Coupling : Suzuki-Miyaura coupling of a boronic acid derivative with an iodinated intermediate. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water .

Advanced Research Questions

Q. How can regioselective iodination be achieved during synthesis to avoid competing halogenation at undesired positions?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions:

- Directing Groups : The difluoromethoxy group (-OCF₂H) acts as a meta-director, favoring iodination at the ortho position relative to fluorine.

- Temperature Control : Low-temperature iodination (0–5°C) minimizes side reactions.

- Protecting Groups : Temporarily protect reactive sites (e.g., using silyl ethers) to block undesired halogenation .

Q. What analytical challenges arise in characterizing the difluoromethoxy group, and how can they be addressed?

- Methodological Answer : Challenges include signal splitting in NMR and thermal instability. Solutions include:

- Dynamic NMR : Resolve splitting patterns caused by F-F coupling in the difluoromethoxy group.

- Low-Temperature Analysis : Stabilize the compound during GC-MS or LC-MS to prevent decomposition.

- X-ray Crystallography : Confirm spatial arrangement of substituents in single crystals grown via slow evaporation in hexane/EtOAc .

Q. How do electronic effects of fluorine and iodine influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Withdraws electron density via inductive effects, activating the ring for nucleophilic substitution but deactivating it for electrophilic reactions.

- Iodine : Acts as a leaving group in SNAr reactions and participates in Ullmann or Goldberg couplings. Use CuI catalysts for C-I bond activation in cross-couplings.

- Synergistic Effects : The ortho-iodo and meta-fluoro arrangement enhances stability in Pd-mediated reactions by reducing steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。